molecular formula C18H14BrNO2 B13095628 4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one CAS No. 882041-53-4

4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one

Cat. No.: B13095628
CAS No.: 882041-53-4
M. Wt: 356.2 g/mol
InChI Key: DMKWFIPFLPRDRH-UHFFFAOYSA-N
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Description

4-Bromo-1’-methyl-3-phenyl-spiro[furan-2(5H),3’-[3H]indol]-2’(1’H)-one is a complex organic compound characterized by its unique spiro structure, which involves a furan ring fused with an indole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1’-methyl-3-phenyl-spiro[furan-2(5H),3’-[3H]indol]-2’(1’H)-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor molecule followed by cyclization to form the spiro structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1’-methyl-3-phenyl-spiro[furan-2(5H),3’-[3H]indol]-2’(1’H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds.

Scientific Research Applications

4-Bromo-1’-methyl-3-phenyl-spiro[furan-2(5H),3’-[3H]indol]-2’(1’H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1’-methyl-3-phenyl-spiro[furan-2(5H),3’-[3H]indol]-2’(1’H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro-fused heterocycles, such as spiro[indole-pyrrolidine] and spiro[indole-piperidine] derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities.

Uniqueness

4-Bromo-1’-methyl-3-phenyl-spiro[furan-2(5H),3’-[3H]indol]-2’(1’H)-one is unique due to its specific spiro structure and the presence of a bromine atom, which can influence its reactivity and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

882041-53-4

Molecular Formula

C18H14BrNO2

Molecular Weight

356.2 g/mol

IUPAC Name

3-bromo-1'-methyl-4-phenylspiro[2H-furan-5,3'-indole]-2'-one

InChI

InChI=1S/C18H14BrNO2/c1-20-15-10-6-5-9-13(15)18(17(20)21)16(14(19)11-22-18)12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

DMKWFIPFLPRDRH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C(=C(CO3)Br)C4=CC=CC=C4

Origin of Product

United States

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